molecular formula C9H13NO2 B3352581 Ethyl 1-methyl-1H-pyrrole-2-acetate CAS No. 49669-45-6

Ethyl 1-methyl-1H-pyrrole-2-acetate

Cat. No.: B3352581
CAS No.: 49669-45-6
M. Wt: 167.2 g/mol
InChI Key: OORBYQVSQSXKRG-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-1H-pyrrole-2-acetate is an organic compound with the molecular formula C8H11NO2. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is known for its applications in organic synthesis and its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1-methyl-1H-pyrrole-2-acetate can be synthesized through the reaction of 1-methylpyrrole-2-carboxylic acid with ethanol in the presence of an acid catalyst. The reaction involves esterification, where the carboxylic acid group reacts with ethanol to form the ester .

Industrial Production Methods

In industrial settings, the synthesis of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-methyl-1H-pyrrole-2-acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include pyrrole-2-carboxylic acid derivatives, alcohols, and various substituted pyrrole compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 1-methyl-1H-pyrrole-2-acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 1-methyl-1H-pyrrole-2-acetate involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Ethyl 1-methyl-1H-pyrrole-2-acetate can be compared with other pyrrole derivatives, such as:

The uniqueness of this compound lies in its ester functionality, which imparts different chemical reactivity and potential biological activities compared to its analogs.

Properties

IUPAC Name

ethyl 2-(1-methylpyrrol-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-3-12-9(11)7-8-5-4-6-10(8)2/h4-6H,3,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OORBYQVSQSXKRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=CN1C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2068505
Record name 1H-Pyrrole-2-acetic acid, 1-methyl-, ethyl ester
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Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49669-45-6
Record name Ethyl 1-methyl-1H-pyrrole-2-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=49669-45-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl N-methyl-2-pyrroleacetate
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Record name Ethyl N-methyl-2-pyrroleacetate
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Record name 1H-Pyrrole-2-acetic acid, 1-methyl-, ethyl ester
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Record name 1H-Pyrrole-2-acetic acid, 1-methyl-, ethyl ester
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Record name Ethyl 1-methylpyrrole-2-acetate
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Record name ETHYL N-METHYL-2-PYRROLEACETATE
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Three equivalents of sodium dithionite (0.36 g) is added in one portion with vigorous stirring to a solution of 0.2 g ethyl α-(4-methoxyphenylimino)-1-methylpyrrole-2-acetate in 6 ml glacial acetic acid plus 2.5 ml water. After ten minutes two additional equivalents of dithionite is added. After 10 mins more, a sufficient sample for G.C. analysis is poured into ice and extracted with chloroform. Analysis by gas chromatography (G.C.) with an internal standard measures 34% ethyl 1-methylpyrrole-2-acetate.
Quantity
0.36 g
Type
reactant
Reaction Step One
Name
ethyl α-(4-methoxyphenylimino)-1-methylpyrrole-2-acetate
Quantity
0.2 g
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reactant
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6 mL
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2.5 mL
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Synthesis routes and methods IV

Procedure details

A 28 ml solution of ethereal hydrogen chloride (0.049 mole of HCl) is added dropwise over a 3 hr period to a solution of 2.1 g of N-methylpyrrole and 2.9 g of ethyl cyanoformate in 3 ml ether. The ether supernatant is decanted off, and the precipitate taken up in 11 mls of dry pyridine and the mixture transferred to a pressure bottle. Hydrogen sulfide (13 g) is added to the mixture at -78° C., the bottle sealed, and the mixture is stirred at ambient temperature overnight (about 16 hours). Gas chromatographic analysis with internal standards shows 57% yield of ethyl N-methylpyrrole-2-acetate.
[Compound]
Name
solution
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28 mL
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0.049 mol
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2.1 g
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2.9 g
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3 mL
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Synthesis routes and methods V

Procedure details

In a flask is placed 9.72 grams (120 mmol) N-methyl pyrrole and 158 mg (.016 mmole; 1.5 mol%) Cu(acetylacetonate)2, abbreviated herein as "Cu(acac)2 ". The mixture is heated to 50° C. after which a few drops of the 4.56 grams (40 mmol) ethyl diazoacetate are added with stirring. Nitrogen gas is evolved after about 1 minute and the mixture darkens, whereupon the remainder of the ethyl diazoacetate is added drop by drop over a period of 15 minutes. The reaction mixture is then heated and stirred for a further 45 minutes to insure completion of the reaction.
Quantity
9.72 g
Type
reactant
Reaction Step One
[Compound]
Name
Cu(acetylacetonate)2
Quantity
158 mg
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reactant
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Name
Cu(acac)2
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0 (± 1) mol
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4.56 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 1-methyl-1H-pyrrole-2-acetate
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Ethyl 1-methyl-1H-pyrrole-2-acetate
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Ethyl 1-methyl-1H-pyrrole-2-acetate

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